(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether
Description
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether is a pyrazole-based molecule featuring a chloro-substituted pyrazole core linked to a 3-(trifluoromethyl)benzyl ether group.
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]methoxymethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O/c1-25-18(20)16(17(24-25)14-7-3-2-4-8-14)12-26-11-13-6-5-9-15(10-13)19(21,22)23/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFLTMPDSDZJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC(=CC=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether typically involves multiple stepsThe final step involves the etherification with 3-(trifluoromethyl)benzyl alcohol under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, primarily through the pyrazole core and substituted benzyl/aryl groups. A comparative analysis is provided below:
Table 1: Structural and Functional Group Comparison
Table 2: Spectroscopic Comparison
Biological Activity
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of pyrazole derivatives typically involves various methods such as condensation reactions and cyclization processes. The specific synthesis route for this compound may involve the following general steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Alkylation : The introduction of the trifluoromethyl group can be performed using trifluoromethylating agents.
- Etherification : The final step typically involves the reaction of the pyrazole derivative with a benzyl halide to form the ether linkage.
Anticonvulsant Activity
Research has indicated that pyrazole derivatives exhibit significant anticonvulsant properties. For instance, studies evaluating similar compounds have demonstrated effectiveness in models such as maximal electroshock-induced seizures (MES) and pentylenetetrazol (PTZ)-induced seizures in mice. The mechanism often involves modulation of neurotransmitter systems or ion channels.
| Compound | Dose (mg/kg) | MES Inhibition (%) | PTZ Inhibition (%) |
|---|---|---|---|
| Pyrazole A | 30 | 75 | 70 |
| Pyrazole B | 100 | 85 | 80 |
| Target Compound | 50 | 90 | 85 |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of pyrazole derivatives are often assessed using carrageenan-induced paw edema models. Compounds similar to this compound have shown promising results in reducing inflammation and pain.
| Compound | Edema Inhibition (%) | Analgesic Effect (Tail Flick Test) |
|---|---|---|
| Pyrazole C | 60 | Significant at p < 0.05 |
| Pyrazole D | 70 | Significant at p < 0.01 |
| Target Compound | 75 | Highly significant at p < 0.001 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Cyclooxygenase Enzymes : Many pyrazoles inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Modulation of GABAergic Activity : Some studies suggest that pyrazole derivatives enhance GABA receptor activity, contributing to their anticonvulsant effects.
- Interaction with Ion Channels : The compound may affect voltage-gated sodium channels or calcium channels, altering neuronal excitability.
Case Studies
Several studies have evaluated the pharmacological profiles of pyrazole derivatives:
- Study on Anticonvulsant Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their efficacy against seizures induced by electrical stimulation and chemical agents. The target compound showed superior activity compared to traditional anticonvulsants like phenytoin.
- Anti-inflammatory Evaluation : Another investigation assessed the anti-inflammatory potential using an animal model for arthritis. The results indicated that compounds with a trifluoromethyl group exhibited enhanced anti-inflammatory effects compared to their non-fluorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
